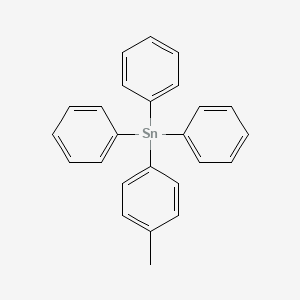

(P-Tolyl)triphenyltin

Description

Properties

CAS No. |

15807-28-0 |

|---|---|

Molecular Formula |

C25H22Sn |

Molecular Weight |

441.2 g/mol |

IUPAC Name |

(4-methylphenyl)-triphenylstannane |

InChI |

InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h3-6H,1H3;3*1-5H; |

InChI Key |

DMDCTXDRCWMWIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for P Tolyl Triphenyltin and Analogous Triaryltin Systems

Historical and Contemporary Approaches to Triaryltin Synthesis

The synthesis of triaryltin compounds, including (p-tolyl)triphenyltin, has a rich history rooted in the development of organometallic chemistry. Over the years, several key methods have emerged, each with its own advantages and limitations.

Grignard Reagent-Mediated Syntheses of Aryltin Compounds

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com Their application in the synthesis of aryltin compounds is a well-established method. wikipedia.org The reaction typically involves the treatment of a tin halide, such as tin tetrachloride (SnCl4), with an aryl Grignard reagent. The aryl group from the Grignard reagent displaces the halide atoms on the tin center.

For the synthesis of a mixed triaryltin compound like (p-tolyl)triphenyltin, a stepwise approach is necessary. This could involve the initial reaction of tin tetrachloride with three equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to form triphenyltin (B1233371) chloride. Subsequent reaction of this intermediate with one equivalent of a p-tolyl Grignard reagent (p-tolylmagnesium bromide) would then yield the desired (p-tolyl)triphenyltin. The reactivity of Grignard reagents makes them suitable for creating the carbon-tin bond. youtube.com

The general scheme for Grignard reagent-mediated synthesis is as follows:

3 ArMgX + SnCl₄ → Ar₃SnCl + 3 MgXCl

Ar'MgX + Ar₃SnCl → Ar₃SnAr' + MgXCl

Organolithium Reagent-Based Syntheses of Aryltin Compounds

Organolithium reagents are another class of highly reactive organometallic compounds that serve as potent nucleophiles and strong bases in organic synthesis. wikipedia.orgnumberanalytics.com Their high reactivity makes them particularly useful for the formation of carbon-tin bonds. The synthesis of aryltin compounds using organolithium reagents follows a similar principle to the Grignard method, involving the reaction of an organolithium reagent with a tin halide. taylorandfrancis.comyoutube.com

The formation of (p-tolyl)triphenyltin via this route would also likely proceed in a stepwise manner. Triphenyltin chloride, synthesized from the reaction of tin tetrachloride and three equivalents of phenyllithium (B1222949), would be treated with one equivalent of p-tolyllithium. The greater reactivity of organolithium reagents compared to Grignard reagents can sometimes lead to higher yields or allow for reactions with less reactive tin precursors. numberanalytics.com However, their high reactivity also necessitates careful control of reaction conditions to avoid side reactions. mt.com

A representative reaction scheme is:

3 ArLi + SnCl₄ → Ar₃SnCl + 3 LiCl

Ar'Li + Ar₃SnCl → Ar₃SnAr' + LiCl

Hydride Addition Reactions in Organotin Chemistry

Hydride addition reactions, also known as hydrostannylation, represent a different approach to the formation of organotin compounds. researchgate.net This method involves the addition of an organotin hydride (R₃SnH) across an unsaturated bond, such as a carbon-carbon double or triple bond. While this method is more commonly used for the synthesis of alkyltin compounds, it can be adapted for aryltin synthesis.

For instance, a triaryltin hydride could potentially react with an activated aromatic system, although this is less common than the previously described methods for forming tetra-aryl tin compounds. The reduction of carbonyl compounds by organotin hydrides is also a known reaction, which proceeds through the formation of an adduct followed by hydrogenolysis of the tin-nitrogen bond. researchgate.net The complex metal hydrides lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common sources of hydride for such reductions. libretexts.orgpressbooks.pub

Stannylpotassium Reagent-Mediated Arylstannane Formation

A more recent development in the synthesis of arylstannanes involves the use of stannylpotassium (Sn-K) reagents. rsc.orgrsc.org These reagents can be generated by combining silylstannanes with potassium tert-butoxide (t-BuOK). rsc.orgrsc.org Stannylpotassium reagents have demonstrated higher reactivity compared to their stannyllithium counterparts, which is attributed to the more ionic character of the Sn-K bond. rsc.org

This enhanced reactivity allows for the efficient stannylative substitution of aryl halides under transition metal-free conditions, providing a direct route to a variety of arylstannanes. rsc.orgrsc.org For the synthesis of (p-tolyl)triphenyltin, one could envision the reaction of a triphenylstannylpotassium reagent with p-iodotoluene. The reaction proceeds through a halogen-metal exchange, forming an aryl anion that then couples with the tin species. rsc.org

Advanced Synthetic Strategies for Selective (P-Tolyl)triphenyltin Formation

Achieving high selectivity in the synthesis of unsymmetrical tetraorganotin compounds like (p-tolyl)triphenyltin is a key challenge. Advanced strategies often focus on improving reaction conditions and employing novel reagents to control the stoichiometry and prevent the formation of undesired byproducts.

Transition Metal-Free Approaches to Arylstannane Synthesis

The development of transition metal-free synthetic methods is a significant area of research in modern organic chemistry, driven by the desire to reduce costs and environmental impact. organic-chemistry.orgnih.gov The aforementioned stannylpotassium reagent-mediated synthesis is a prime example of a transition metal-free approach to arylstannane formation. rsc.orgrsc.org

Methodologies for Controlled Aryl Group Incorporation and Stoichiometry

Achieving a specific stoichiometry, such as the 3:1 phenyl to p-tolyl ratio in (p-tolyl)triphenyltin, requires precise control over the synthetic sequence. This control prevents the random formation of various mixed tetraaryltin species. The most effective strategy involves a two-step process: first, the synthesis of a triaryltin halide intermediate, followed by the introduction of the final, distinct aryl group.

Step 1: Synthesis of the Triorganotin Halide Intermediate

There are two primary methods for preparing the crucial triaryltin halide precursor, such as triphenyltin chloride (Ph₃SnCl).

Direct Arylation of Tin(IV) Halide: This method involves reacting tin(IV) chloride (SnCl₄) with a controlled amount (three equivalents) of an arylating agent, like phenylmagnesium bromide (PhMgBr) or phenyllithium (PhLi). However, this direct approach can be difficult to control perfectly, often yielding a mixture of products (PhSnCl₃, Ph₂SnCl₂, Ph₃SnCl, and Ph₄Sn).

Kocheshkov Redistribution Reaction: A more reliable and widely used method is the Kocheshkov redistribution (or comproportionation) reaction. wikipedia.orguu.nl This process involves reacting a symmetrical tetraorganotin compound (R₄Sn) with a tin(IV) halide (SnX₄) at an elevated temperature. wikipedia.orglookchem.com By adjusting the stoichiometry of the reactants, one can selectively produce the desired triorganotin halide. For triphenyltin chloride, tetraphenyltin (B1683108) is reacted with tin(IV) chloride. wikipedia.org

Kocheshkov Redistribution Reactions for Aryltin Halides

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (R₄Sn:SnX₄) | Primary Product |

| SnR₄ | SnX₄ | 3:1 | 4 R₃SnX |

| SnR₄ | SnX₄ | 1:1 | 2 R₂SnX₂ |

| SnR₄ | SnX₄ | 1:3 | 4 RSnX₃ |

Data sourced from multiple references. uu.nlwikipedia.org

Step 2: Incorporation of the Unique Aryl Group

Once the triorganotin halide intermediate is synthesized and purified, the final aryl group is introduced. For (p-tolyl)triphenyltin, this involves reacting triphenyltin chloride with p-tolylmagnesium bromide. uu.nlnih.gov This reaction is a standard Grignard coupling where the nucleophilic carbon of the p-tolyl group attacks the electrophilic tin atom, displacing the chloride ion and forming the final C-Sn bond. This sequential approach ensures the precise incorporation of a single p-tolyl group, leading to the desired unsymmetrical product in high yield. uu.nl

Mechanistic Investigations of (P-Tolyl)triphenyltin Synthesis Pathways

The synthesis of (p-tolyl)triphenyltin primarily proceeds through pathways involving Grignard reagents and, for the preparation of intermediates, Kocheshkov redistribution. The mechanisms of these reactions have been the subject of considerable study.

The formation of the Grignard reagent itself (e.g., p-tolylmagnesium bromide) is understood to be a non-chain radical reaction occurring on the surface of the magnesium metal. utexas.edu An electron is transferred from the magnesium to the aryl halide, forming a radical anion which then fragments into an aryl radical and a halide ion.

The subsequent reaction of the Grignard reagent with the triorganotin halide (Ph₃SnCl) is often depicted as a polar mechanism, akin to a nucleophilic substitution. The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic tin center, leading to the displacement of the halide. utexas.edu However, the mechanism of the Grignard reaction is known to be complex, and for some substrates, a pathway involving single-electron transfer (SET) from the Grignard reagent to the substrate to form radical intermediates has been proposed. acs.org Quantum-chemical calculations and studies with radical-clock substrates are often employed to distinguish between the polar and radical pathways, which can be influenced by the specific reagents and reaction conditions. acs.org

The Kocheshkov redistribution reaction is a ligand exchange process. Mechanistic studies, including DFT calculations, on related systems suggest that the reaction can proceed through a transition state involving a four-center intermediate where the groups being exchanged bridge the two tin atoms. lookchem.com The presence of donor groups or the use of Lewis acid catalysts can significantly influence the reaction rate and equilibrium position. lookchem.comgoogle.com The driving force for the reaction is often the formation of thermodynamically more stable products. In the case of the reaction between tetraphenyltin and tin tetrachloride, the formation of the mixed phenyltin chlorides is favored under the reaction conditions.

Reactivity Profiles and Reaction Mechanisms of P Tolyl Triphenyltin

Substitution Reactions at the Tin Center

Substitution reactions involving the tin atom in (p-Tolyl)triphenyltin are a key aspect of its chemistry, leading to the formation of various organotin derivatives. These reactions typically involve the cleavage of one or more aryl-tin bonds.

Halogenation Reactions and Mechanisms (e.g., with ICl, Br₂, I₂)

The reaction of (p-Tolyl)triphenyltin with halogens or interhalogen compounds results in the cleavage of a tin-aryl bond and the formation of an organotin halide. For instance, reactions with iodine monochloride (ICl), bromine (Br₂), and iodine (I₂) lead to the displacement of a phenyl group rather than the p-tolyl group. This is because the phenyl-tin bond is more susceptible to cleavage in these electrophilic substitution reactions. rsc.org The reaction with bromine and iodine typically proceeds through a concerted mechanism, where the diatomic halogen attacks the tin-carbon bond.

Formation of Organotin Halides and Their Derivatives

The halogenation of (p-Tolyl)triphenyltin yields triorganotin halides. For example, the reaction with one equivalent of a halogen (X₂) would ideally produce (p-Tolyl)diphenyltin halide and a phenyl halide. These organotin halides are versatile intermediates for the synthesis of other organotin compounds. um.edu.my They can be converted to hydroxides and oxides through base hydrolysis. um.edu.my

Complexation Reactions with Diverse Ligands (e.g., 2,2'-bipyridyl, 5-nitro-1,10-phenanthroline, 8-hydroxyquinoline)

(p-Tolyl)triphenyltin and its derivatives can form complexes with various ligands. The tin atom in these compounds can expand its coordination number from four to five or even six. Ligands such as 2,2'-bipyridyl, 5-nitro-1,10-phenanthroline, and 8-hydroxyquinoline (B1678124) coordinate to the tin center. In these complexes, the geometry around the tin atom is often distorted trigonal bipyramidal. researchgate.net The formation of these complexes can influence the chemical and biological properties of the organotin compound. nih.gov

Redistribution Reactions Involving Aryltin Compounds

Redistribution reactions are common in organotin chemistry and involve the exchange of organic groups between two organotin species. For aryltin compounds like (p-Tolyl)triphenyltin, these reactions can be catalyzed and are used to synthesize mixed-aryl tin compounds. The reaction of tetraphenyltin (B1683108) with tetra-p-tolyltin, for example, can lead to a mixture of aryltin compounds, including (p-Tolyl)triphenyltin.

Influence of the P-Tolyl Group's Electronic Effects on Reactivity

The p-tolyl group, with its methyl substituent, is an electron-donating group compared to the phenyl group. This electronic effect influences the reactivity of the tin-carbon bonds. The increased electron density on the tin atom due to the p-tolyl group can affect the rate and regioselectivity of electrophilic cleavage reactions. However, in reactions with electrophiles like halogens, the phenyl-tin bond is preferentially cleaved. rsc.org This suggests that steric factors and the stability of the leaving group also play significant roles in determining the reaction outcome.

Comparative Reactivity Studies with Related Triaryltin Analogues

Comparative studies with other triaryltin compounds, such as triphenyltin (B1233371) and tricyclohexyltin compounds, provide insights into the structure-activity relationships of organotin compounds. For instance, triphenyltin compounds have been extensively studied for their biological activities and have shown significant cytotoxicity against various cancer cell lines. mdpi.com The nature of the aryl groups attached to the tin atom can significantly impact the compound's chemical reactivity and biological efficacy. For example, the replacement of a phenyl group with a p-tolyl group can alter the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.

Computational Chemistry and Theoretical Investigations of P Tolyl Triphenyltin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict the geometry, reactivity, and spectroscopic properties of organometallic compounds. nih.govnih.gov

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). arxiv.org For tetraorganotin compounds like (p-Tolyl)triphenyltin, the geometry is centered around the tin atom. The four organic groups are arranged in a tetrahedral fashion around the central tin atom.

Table 1: Representative Bond Parameters for Tetraorganotin Compounds (Note: This table is illustrative, based on typical values for related structures, as specific experimental or calculated data for (p-Tolyl)triphenyltin is not readily available in the cited literature.)

| Parameter | Typical Value | Description |

| Sn-C (phenyl) Bond Length | ~2.15 Å | The distance between the central tin atom and the carbon of a phenyl ring. |

| Sn-C (tolyl) Bond Length | ~2.15 Å | The distance between the central tin atom and the carbon of the p-tolyl ring. |

| C-Sn-C Bond Angle | ~109.5° | The angle between the carbon-tin-carbon bonds, characteristic of a tetrahedral geometry. |

| Torsional Angle (C-Sn-C-C) | Variable | Describes the rotation of the aryl groups relative to the Sn-C bond axis. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. nih.gov

For (p-Tolyl)triphenyltin, the HOMO is expected to be localized primarily on the π-systems of the aromatic rings, while the LUMO would likely involve antibonding orbitals of the Sn-C bonds. The presence of the electron-donating methyl group on the tolyl ring would be expected to raise the energy of the HOMO slightly compared to tetraphenyltin (B1683108), potentially making (p-Tolyl)triphenyltin a better electron donor in reactions. The HOMO-LUMO gap can be calculated using DFT and Time-Dependent DFT (TD-DFT) methods. schrodinger.comnih.gov

Table 2: Conceptual Data from FMO Analysis (Note: The values are conceptual and illustrate the relative effects. Specific calculated values for (p-Tolyl)triphenyltin are not available in the cited literature.)

| Property | Description | Expected Influence of p-Tolyl Group |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | Increase (less negative) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | Minor change |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Decrease |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, corresponding to a classical Lewis structure. uni-muenchen.dewikipedia.orgacs.org This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

In (p-Tolyl)triphenyltin, NBO analysis would be used to characterize the Sn-C bonds. These bonds are covalent but polarized due to the difference in electronegativity between tin and carbon. The analysis would quantify the natural charge on each atom, revealing the extent of this polarity. The NBO method also describes the hybridization of the atomic orbitals that form the bonds. For instance, it can detail the s- and p-character of the tin and carbon hybrid orbitals in the Sn-C bonds. amazonaws.com

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While DFT calculations are excellent for studying single, isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological membrane. MD simulations model the movements of atoms and molecules over time based on a force field, providing insights into conformational changes, solvation, and intermolecular interactions. nih.gov

For (p-Tolyl)triphenyltin, MD simulations could be employed to study its behavior in various solvents. This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, octanol) and observing its dynamics. Such simulations can predict how the molecule tumbles and rotates in solution and how the solvent molecules arrange themselves around the solute.

MD simulations are particularly valuable for studying the interactions of organotin compounds with biological systems. For instance, simulations have been used to study the adsorption and penetration of phenyltin compounds into model lipid bilayers, which are mimics of cell membranes. researchgate.net Similar simulations for (p-Tolyl)triphenyltin could reveal how it approaches a membrane, the energetic favorability of its partitioning into the hydrophobic core, and the specific intermolecular interactions (e.g., van der Waals, π-stacking) that govern this process. This information is crucial for understanding the mechanisms of bioavailability and toxicity of such compounds.

Quantitative Structure-Property Relationship (QSPR) Studies for Organotin Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their physical properties or biological activities. nih.gov These models are built by calculating a set of numerical parameters, called molecular descriptors, for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property, such as toxicity. researchgate.netnih.gov

For organotin compounds, QSPR/QSAR models are particularly important for predicting their environmental fate and toxicity. researchgate.netresearchgate.net The biocidal activity of organotins is highly dependent on the nature of the organic substituents attached to the tin atom. researchgate.net For example, triphenyltin (B1233371) compounds are known to be highly toxic to fungi, algae, and mollusks. researchgate.netnih.gov

A QSPR model for the toxicity of organotins would involve the following steps:

Data Collection: A dataset of various organotin compounds with experimentally measured toxicity values (e.g., LC50) is assembled.

Descriptor Calculation: For each compound in the dataset, including (p-Tolyl)triphenyltin, a wide range of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), geometric descriptors, and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical techniques like multiple linear regression or machine learning algorithms are used to build a model that links a subset of the most relevant descriptors to the toxicity.

Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation.

Such models can be used to estimate the toxicity of new or untested organotin compounds, aiding in the design of safer chemicals and in risk assessment. dtic.milgrantome.com

Mechanistic Computational Studies of Reaction Pathways Involving (P-Tolyl)triphenyltin

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgmdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate the activation energies (energy barriers) that determine the reaction rate. researchgate.net

For tetraorganotin compounds like (p-Tolyl)triphenyltin, a common and important reaction is the electrophilic cleavage of a tin-carbon bond. wikipedia.org This can occur with various electrophiles, such as halogens, mineral acids, or metal halides. Computational studies, typically using DFT, can be used to investigate the mechanism of such a reaction.

For example, the reaction of (p-Tolyl)triphenyltin with an electrophile (E+) could proceed via the cleavage of either a phenyl-tin bond or the tolyl-tin bond. A computational study would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials ((p-Tolyl)triphenyltin and E+) and the possible products (e.g., Ph3Sn+ and toluene, or (p-Tolyl)Ph2Sn+ and benzene).

Finding Transition States: Searching for the transition state structures that connect the reactants to the products. The relative energies of the transition states for cleaving the phenyl vs. the tolyl group would indicate which reaction is kinetically favored.

These studies can provide a fundamental understanding of the reactivity and selectivity of (p-Tolyl)triphenyltin and guide the design of synthetic applications or predict its degradation pathways in the environment. grantome.comcompchem.me

Advanced Applications of P Tolyl Triphenyltin in Materials Science and Catalysis

Precursor Roles in Advanced Materials Synthesis

**6.1.1. Fabrication of Tin-Doped Oxide Materials (e.g., SnO₂, TiO₂) **

No studies were found that specifically describe the use of (p-Tolyl)triphenyltin as a precursor for the fabrication of tin-doped oxide materials like tin(IV) oxide (SnO₂) or titanium dioxide (TiO₂). The literature on precursors for these materials typically focuses on other organotin compounds or inorganic tin salts.

Synthesis of Organotin Polymers and Composites

There is no available research detailing the synthesis of organotin polymers or composites where (p-Tolyl)triphenyltin is a primary monomer or component.

Development of Nanomaterials and Nanostructures

Specific research on the application of (p-Tolyl)triphenyltin in the development of nanomaterials or nanostructures is not present in the available scientific literature.

Catalytic Applications in Chemical Transformations

Organotin compounds are known catalysts for various reactions, but specific catalytic activity and detailed findings for (p-Tolyl)triphenyltin are not documented.

Catalysis in Esterification and Transesterification Reactions

No specific studies or data tables detailing the catalytic efficiency or reaction kinetics of (p-Tolyl)triphenyltin in esterification or transesterification reactions could be located. Research in this area tends to focus on other organotin catalysts such as dibutyltin (B87310) derivatives.

Q & A

Q. What validated analytical methods are recommended for quantifying (P-Tolyl)triphenyltin in environmental or biological samples?

Square-wave voltammetry (SWV) is a robust electrochemical method for analyzing triphenyltin derivatives, validated for sensitivity and reproducibility in detecting organotin compounds. SWV parameters (e.g., pulse amplitude, scan rate) must be optimized to account for matrix effects in complex samples like biological fluids or environmental extracts . Complementary techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for structural confirmation .

Q. What synthesis protocols are established for (P-Tolyl)triphenyltin derivatives?

A common method involves reacting triphenyltin hydroxide with carboxylic acids (e.g., 4-aminobenzoic acid or 4-nitrobenzoic acid) in a 1:1 molar ratio under reflux conditions. The reaction typically uses anhydrous solvents (e.g., toluene) to prevent hydrolysis, followed by recrystallization for purification. Elemental analysis (C, H, N, S) and spectroscopic characterization (¹H/¹³C NMR, IR) are critical for verifying purity .

Q. What standardized assays are used to assess acute toxicity of (P-Tolyl)triphenyltin in mammalian models?

In vivo studies in rats employ oral gavage or dietary administration at doses ranging from 1.4–20 mg/kg/day to evaluate reproductive and developmental toxicity. Endpoints include histopathology of gonads, litter size, and organ weights . For in vitro cytotoxicity, HT-29 (colorectal adenocarcinoma) and CCD-18Co (normal colon) cells are treated with serial dilutions (0–100 µM), with viability assessed via MTT assays. Statistical analysis using one-way ANOVA (p < 0.05) ensures reproducibility .

Advanced Research Questions

Q. How do molecular mechanisms explain (P-Tolyl)triphenyltin’s endocrine-disrupting effects?

Triphenyltin derivatives inhibit ATPases (e.g., H⁺-ATPase, Ca²⁺-ATPase), disrupting ion homeostasis and elevating intracellular Ca²⁺ levels, which triggers apoptosis in thymocytes and neurons . Additionally, they activate androgen receptor-mediated transcription and inhibit steroidogenic enzymes (e.g., aromatase), leading to gonadal histopathology and reduced fertility in rats . Comparative studies with trialkyltins (e.g., trimethyltin) reveal structure-activity relationships, where phenyl groups reduce acute toxicity but enhance bioaccumulation .

Q. How can contradictions in immunotoxicity data across studies be resolved?

Discrepancies arise from variations in exposure duration and model systems. For example, 1-hour exposure to 1 µM triphenyltin suppresses human natural killer (NK) cell activity by 50–60%, with effects persisting for 5–6 days post-exposure . However, in vivo rodent studies report transient immunosuppression at similar doses. Methodological refinements, such as longitudinal immune profiling and dose-response modeling, are needed to reconcile in vitro/in vivo disparities .

Q. What experimental designs are optimal for evaluating environmental impacts on non-target organisms?

Zebrafish (Danio rerio) embryos are a model for developmental toxicity, with endpoints including mortality, malformations (e.g., yolk sac edema), and transcriptional changes (e.g., fads2 expression linked to LC-PUFA homeostasis). Acute exposure (96-hour LC₅₀) and sublethal concentrations (0.1–10 µg/L) are tested, followed by RNA-seq and phosphoproteomics to identify disrupted pathways . Sediment and water sampling protocols must account for hydrolysis products (e.g., triphenyltin hydroxide) to improve ecological risk assessments .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analytical tools to compare toxicity thresholds across studies, adjusting for variables like species sensitivity, exposure routes, and metabolite profiling .

- Experimental Replication : Include positive controls (e.g., tributyltin) and validate findings across multiple cell lines (e.g., HEK-293, HepG2) to confirm mechanistic consistency .

- Regulatory Compliance : Adhere to OECD guidelines for chemical safety testing, including Good Laboratory Practice (GLP) standards for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.